molecular formula C28H26O11 B1247823 5-MethoxyanthocercinA

5-MethoxyanthocercinA

Cat. No. B1247823
M. Wt: 538.5 g/mol
InChI Key: PDFRGLKIUUWXHS-RCZVLFRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-MethoxyanthocercinA is a natural product found in Dipteryx odorata with data available.

Scientific Research Applications

Pharmacological Properties and Therapeutic Aspects

  • Bergapten, also known as 5-methoxypsoralen (5-MOP), has demonstrated various pharmacological properties including antibacterial, anti-inflammatory, hypolipemic, and anticancer effects. It is used as a photosensitizing agent in treatments for skin disorders like psoriasis or vitiligo. Clinical trials have shown its efficacy when administered orally or topically in combination with UV irradiation, leading to significant lesion clearance rates. It also shows potential in treating nonalcoholic fatty liver and altered serum lipid profiles. However, its effectiveness against cancer or bacterial infections requires further clinical trials (Quetglas-Llabrés et al., 2022).

Antitumor and Apoptotic Effects in Glioma Cells

  • A study on U87MG human glioma cells revealed that 5-methoxypsoralen exhibited potent anticancer and apoptotic effects. It induced G2/M phase cell cycle arrest and autophagy, and inhibited the m-TOR/PI3K/Akt signaling pathway. These findings suggest its potential as a therapeutic agent against gliomas, highlighting its role in cell cycle regulation, autophagy induction, and signaling pathway modulation (Guo et al., 2019).

Role in Skin Pharmacology

  • 5-methoxypsoralen (5-MOP) was studied for its distribution in the skin following topical gel application. The study involved both healthy and psoriatic skin sites of psoriatic patients. It was found that 5-MOP permeability changed considerably in the presence of dermatological diseases like psoriasis, leading to an increased cumulative amount in the skin. This indicates its efficacy as a carrier for topical photochemotherapy in treating psoriasis (Colombo et al., 2003).

properties

Molecular Formula

C28H26O11

Molecular Weight

538.5 g/mol

IUPAC Name

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-8-(3-hydroxy-4-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one

InChI

InChI=1S/C28H26O11/c1-33-18-6-5-13(7-17(18)30)16-12-37-26-15(23(16)31)10-21(36-4)27-28(26)38-22(11-29)25(39-27)14-8-19(34-2)24(32)20(9-14)35-3/h5-10,12,22,25,29-30,32H,11H2,1-4H3/t22-,25-/m1/s1

InChI Key

PDFRGLKIUUWXHS-RCZVLFRGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=COC3=C4C(=C(C=C3C2=O)OC)O[C@@H]([C@H](O4)CO)C5=CC(=C(C(=C5)OC)O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C4C(=C(C=C3C2=O)OC)OC(C(O4)CO)C5=CC(=C(C(=C5)OC)O)OC)O

synonyms

5-methoxyxanthocercin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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